((E)-3-CHLORO-1-METHYL-PROPENYL)-BENZENE
Description
((E)-3-Chloro-1-methyl-propenyl)-benzene is an aromatic compound featuring a benzene ring substituted with a chloro-methylpropenyl group in the (E)-configuration. This structure combines the electron-withdrawing effects of the chlorine atom with the steric and electronic influences of the methyl and propenyl groups. The (E)-stereochemistry may further influence its reactivity and intermolecular interactions, as seen in related alkenylbenzene derivatives .
Properties
CAS No. |
1794-51-0 |
|---|---|
Molecular Formula |
C10H11Cl |
Molecular Weight |
166.648 |
IUPAC Name |
4-chlorobut-3-en-2-ylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-9(7-8-11)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
FYTYGMGBSVFRNC-UHFFFAOYSA-N |
SMILES |
CC(C=CCl)C1=CC=CC=C1 |
Synonyms |
((E)-3-CHLORO-1-METHYL-PROPENYL)-BENZENE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following benzene derivatives share functional or structural similarities with ((E)-3-chloro-1-methyl-propenyl)-benzene:
*Inferred synthesis route based on analogous propenylbenzene derivatives.
Key Differences and Trends
- Functional Groups : Unlike N-(2-Hydroxy...-methylbenzamide , the target compound lacks an amide or hydroxyl group, which reduces its capacity for hydrogen bonding but enhances hydrophobicity. The chloro and propenyl groups may promote electrophilic reactivity or participate in Heck-type coupling reactions.
- Characterization : Spectroscopic methods (NMR, IR) and X-ray crystallography, as employed in , are standard for confirming structures of such derivatives. SHELX software is widely used for crystallographic refinement, suggesting its applicability to the target compound.
Data Tables
Table 1: Molecular Properties of Selected Benzene Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| N-(2-Hydroxy...methylbenzamide | C₁₃H₁₉NO₂ | 221.30 | 120–122* | — |
| Allylbenzene | C₉H₁₀ | 118.18 | -80 | 156–157 |
| Target Compound | C₁₀H₁₁Cl | 166.65† | — | — |
*Data from ; †Calculated molecular weight.
Table 2: Spectroscopic Characterization Techniques
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